molecular formula C19H18N4O3S B6550635 2-[(3,5-dimethylphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1040654-86-1

2-[(3,5-dimethylphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6550635
CAS No.: 1040654-86-1
M. Wt: 382.4 g/mol
InChI Key: CBZFYVHXKPNWTF-UHFFFAOYSA-N
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Description

The compound 2-[(3,5-dimethylphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic molecule featuring a fused thiadiazoloquinazolinone core. Key structural elements include:

  • Thiadiazole ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, fused to a quinazolinone system.
  • Substituents: A 3,5-dimethylphenylamino group at position 2 and methoxy groups at positions 7 and 6. These substituents likely enhance lipophilicity and influence electronic properties.
  • Planar fused-ring system: The thiadiazoloquinazolinone scaffold is expected to exhibit planarity, facilitating π-π stacking interactions, similar to related fused heterocycles .

Properties

IUPAC Name

2-(3,5-dimethylanilino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-10-5-11(2)7-12(6-10)20-18-22-23-17(24)13-8-15(25-3)16(26-4)9-14(13)21-19(23)27-18/h5-9H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZFYVHXKPNWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in the Quinazoline Family

The following compounds share structural homology with the target molecule, differing in fused ring systems and substituents:

Key Observations :

Planarity is conserved across fused systems (e.g., triazoloquinazolinone in ), suggesting similar crystallinity and stacking behavior.

Substituent Effects: Phenoxy vs. Dimethylphenylamino: Phenoxy groups (as in ) are less bulky than dimethylphenylamino, possibly affecting solubility and steric interactions. Methoxy Groups: The 7,8-dimethoxy substituents in the target compound may enhance solubility in polar solvents compared to non-polar phenyl groups.

Synthetic Routes: Triazoloquinazolinones (e.g., ) are synthesized via cyclocondensation of hydrazines with dithioimidocarbonates, while azoloquinazolines (e.g., ) use carbonyl precursors. The target compound likely follows a similar pathway with thiadiazole-specific reagents.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Crystallographic Data
Compound UV/Vis λ_max (nm) ¹H-NMR Shifts (ppm) ¹³C-NMR Shifts (ppm) Crystallographic Features
Target Compound Not reported Predicted aromatic peaks ~6.5–8.0 Quinazolinone C=O ~160–170 Planar fused system (inferred)
2-Phenoxy-triazoloquinazolinone Not reported Phenoxy protons: ~6.8–7.5 C=O at 162.1, triazole C at 148.2 Planar system; dimerization via H-bonds
Isorhamnetin-3-O-glycoside 254, 370 Glycosidic H: ~3.0–5.5 Anomeric C: ~100–105 Not applicable
Notes :
  • NMR Trends: Aromatic protons in dimethylphenylamino and phenoxy substituents resonate similarly (~6.5–8.0 ppm). Quinazolinone carbonyls typically appear at ~160–170 ppm in ¹³C-NMR .

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